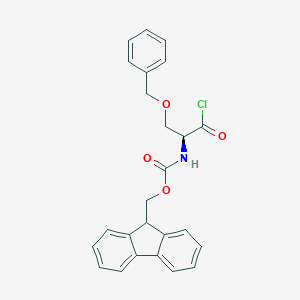

Fmoc-O-benzyl-L-seryl chloride

Descripción general

Descripción

Fmoc-O-benzyl-L-seryl chloride is a protected serine derivative used in peptide synthesis. The compound features two key protective groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group protecting the α-amino group during solid-phase peptide synthesis (SPPS) .

- Benzyl (Bzl): A robust protecting group for the hydroxyl side chain of serine, requiring hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HF) for removal .

The chloride moiety enhances reactivity, enabling efficient acylation reactions during peptide chain assembly.

Métodos De Preparación

Protection of the Hydroxyl Group with Benzyl

The first step in synthesizing Fmoc-O-benzyl-L-seryl chloride involves protecting the hydroxyl group of L-serine with a benzyl moiety. This step is crucial to prevent unwanted side reactions during subsequent amino group protection.

Benzylation Reaction Conditions

The hydroxyl group of L-serine is typically benzylated using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a strong base. For example, L-serine is dissolved in a mixture of anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group . Benzyl bromide is then introduced dropwise, and the reaction is stirred at room temperature for 12–24 hours. The resulting O-benzyl-L-serine is isolated via extraction with ethyl acetate and subsequent purification by recrystallization or column chromatography .

Key Considerations:

-

Base Selection : Strong bases like NaH ensure complete deprotonation of the hydroxyl group but require anhydrous conditions to avoid hydrolysis .

-

Solvent Compatibility : Polar aprotic solvents such as DMF enhance reaction efficiency by stabilizing the transition state .

Fmoc Protection of the Amino Group

Following benzylation, the amino group of O-benzyl-L-serine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This step employs Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions .

Reaction Mechanism and Optimization

The amino group reacts with Fmoc-Cl in a biphasic system of sodium bicarbonate (NaHCO₃), dioxane, and water . The base neutralizes the HCl generated during the reaction, driving the reaction to completion. Alternatively, anhydrous conditions using pyridine or collidine in dichloromethane (DCM) are employed to minimize racemization . After 2–4 hours, the Fmoc-O-benzyl-L-serine intermediate is precipitated by acidification and purified via filtration or chromatography .

Critical Parameters:

-

Temperature Control : Reactions are conducted at 0–4°C to suppress racemization .

-

Stoichiometry : A 1.2:1 molar ratio of Fmoc-Cl to O-benzyl-L-serine ensures complete protection .

Conversion of the Carboxylic Acid to Acid Chloride

The final step involves converting the carboxylic acid moiety of Fmoc-O-benzyl-L-serine into the corresponding acid chloride. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency and selectivity .

Acid Chloride Formation

Fmoc-O-benzyl-L-serine is suspended in anhydrous DCM or toluene, and excess SOCl₂ is added dropwise under nitrogen atmosphere. The mixture is refluxed at 40–50°C for 2–3 hours, during which the carboxylic acid is converted to the acid chloride. Residual SOCl₂ is removed under reduced pressure, and the product is isolated as a crystalline solid .

Yield and Purity:

-

Chiral Integrity : Racemization is minimized by avoiding prolonged heating and using inert solvents .

Comparative Analysis of Methodologies

The table below summarizes key variations in synthetic approaches:

Industrial and Research Applications

The synthetic route to this compound is foundational in solid-phase peptide synthesis (SPPS). For instance, in the total synthesis of Pagoamide A, this compound enabled the incorporation of serine residues into complex cyclic depsipeptides . Similarly, its use in synthesizing gonadorelin analogs highlights its role in producing therapeutic peptides with enhanced stability .

Análisis De Reacciones Químicas

Fmoc-O-benzyl-L-seryl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Hydrolysis: The acid chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include piperidine for deprotection, sodium bicarbonate for neutralization, and thionyl chloride for the formation of the acid chloride . Major products formed from these reactions include Fmoc-protected amino acids, amides, and esters.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-O-benzyl-L-seryl chloride is primarily utilized in solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity. The Fmoc group can be selectively removed under mild basic conditions, facilitating the assembly of complex peptide structures.

- Case Study : In a study on the total synthesis of Pagoamide A, this compound was employed alongside other Fmoc-protected amino acids to construct a heptapeptide on a resin. The process demonstrated effective coupling and deprotection strategies, leading to the successful synthesis of the target compound .

Drug Development

The compound plays a vital role in developing peptide-based therapeutics. Its ability to enhance the stability and bioactivity of peptides makes it suitable for creating drugs targeting various diseases.

- Example : Research has shown that peptides synthesized using this compound exhibit improved pharmacokinetic properties, making them promising candidates for drug development in areas such as cancer therapy and metabolic disorders .

Bioconjugation

This compound is also used in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in creating targeted drug delivery systems and diagnostic tools.

- Application Insight : The ability to modify proteins using this compound enhances their solubility and stability, which is crucial for industrial applications involving enzymes and antibodies .

Protein Engineering

Researchers utilize this compound to modify proteins, improving their functional properties. This modification is essential in developing proteins for various applications, including enzyme production and antibody engineering.

- Research Outcome : Studies indicate that proteins modified with this compound show enhanced activity and stability, which are critical parameters for therapeutic applications .

Neuroscience Research

The compound is also applied in synthesizing neuropeptides, which are vital for exploring neurological pathways and developing potential treatments for neurological disorders.

- Research Application : By utilizing this compound in neuropeptide synthesis, researchers can investigate the roles of specific peptides in neural signaling pathways, contributing to our understanding of brain function .

Mecanismo De Acción

The mechanism of action of Fmoc-O-benzyl-L-seryl chloride involves the protection of the amino group of L-serine with the Fmoc group, which prevents unwanted side reactions during peptide synthesis . The Fmoc group is introduced through nucleophilic attack by the amine on the highly reactive 9-fluorenylmethyl chloroformate, with chloride as the leaving group . The benzyl group protects the hydroxyl group of L-serine, while the acid chloride group allows for further functionalization .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fmoc-Ser(OtBu)-OH

- Protecting Group : tert-Butyl (OtBu) for the hydroxyl group.

- Deprotection : Cleaved with trifluoroacetic acid (TFA), making it compatible with mild acidic conditions .

- Advantages :

- Disadvantages : Less stable under prolonged basic conditions than benzyl-protected derivatives.

Fmoc-3-Chloro-L-Phenylalanine

- Structure : Features a chlorine substituent on the phenyl ring of phenylalanine.

- Molecular Weight : 421.87 g/mol .

- Applications : Used to introduce halogenated side chains for studying steric/electronic effects in peptides .

- Key Difference : Unlike Fmoc-O-benzyl-L-seryl chloride, this compound modifies the aromatic side chain rather than protecting a hydroxyl group.

Fmoc-Tyr(Bzl)-OH

- Structure : Benzyl-protected tyrosine derivative.

- Molecular Weight : 493.55 g/mol .

- Comparison: Similar benzyl protection strategy but applied to tyrosine’s phenolic hydroxyl. Deprotection requires harsher conditions (e.g., liquid HF) compared to serine’s aliphatic hydroxyl .

Fmoc-L-Leucyl Chloride

- Reactivity : Activated chloride form of leucine, enabling rapid coupling in peptide synthesis.

- Molecular Weight : 371.86 g/mol .

- Key Difference : Lacks hydroxyl protection, highlighting the necessity of O-benzyl in serine derivatives to prevent side reactions.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Protecting Group | Deprotection Method | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | Not reported | O-Benzyl | Hydrogenolysis (H₂/Pd) | Organic solvents | Peptide synthesis |

| Fmoc-Ser(OtBu)-OH | 397.43 | O-tert-Butyl | TFA | DMF, DCM | SPPS |

| Fmoc-3-chloro-L-phenylalanine | 421.87 | C-Cl | Not typically removed | DMF, DMSO | Modified peptide design |

| Fmoc-Tyr(Bzl)-OH | 493.55 | O-Benzyl | HF or H₂/Pd | DCM, THF | Tyrosine-containing peptides |

| Fmoc-L-leucyl chloride | 371.86 | None | N/A | DCM, chloroform | Fast coupling reactions |

Stability and Reactivity

- Benzyl vs. tert-Butyl : Benzyl groups offer superior stability under basic conditions but require harsh deprotection methods. tert-Butyl groups are labile to TFA, making them ideal for resin cleavage in SPPS .

- Chloride Activation : this compound’s reactivity is comparable to other acyl chlorides (e.g., Fmoc-L-leucyl chloride), enabling rapid peptide bond formation .

Solubility and Handling

- Hydrophobicity : Benzyl-protected serine is less polar than tert-butyl analogs, limiting solubility in aqueous buffers but enhancing compatibility with organic solvents .

Actividad Biológica

Fmoc-O-benzyl-L-seryl chloride, a derivative of L-serine, is a compound widely utilized in peptide synthesis and research due to its protective group strategy. This article examines its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H22ClNO4

- Molecular Weight : 445.89 g/mol

- CAS Number : 11419169

Biological Activity Overview

This compound exhibits several biological activities primarily related to its role as an amino acid derivative in peptide synthesis. It is recognized for influencing various physiological processes:

- Peptide Synthesis : The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective protection and deprotection during peptide synthesis, facilitating the incorporation of serine residues into peptides.

- Neurotransmitter Activity : As a serine derivative, it may influence neurotransmitter pathways since serine is a precursor for several neurotransmitters, including glycine and D-serine, which are involved in excitatory signaling in the central nervous system.

The biological activity of this compound can be attributed to the following mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that derivatives of amino acids can act as enzyme inhibitors. For instance, serine derivatives have been studied for their potential to inhibit serine proteases, which play critical roles in various biological processes including digestion and immune response.

- Modulation of Receptor Activity : Compounds like this compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to mood regulation and cognitive functions.

Research Findings

Several studies have explored the implications of this compound in biological systems:

- Peptide Therapeutics : The incorporation of this compound into peptide sequences has shown promise in developing therapeutics targeting various diseases, including cancer and neurodegenerative disorders. The ability to modify peptides with this compound enhances their stability and bioactivity.

- In Vitro Studies : In vitro assays have demonstrated that peptides synthesized using this compound exhibit enhanced binding affinity to target proteins compared to unmodified counterparts. This property is crucial for drug design and development.

- Case Study - Neuroprotective Effects : A study investigating the neuroprotective effects of peptide analogs containing this compound found that these compounds could reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Data Table: Biological Activities and Applications

| Activity/Property | Description |

|---|---|

| Peptide Synthesis | Facilitates incorporation of serine into peptide chains |

| Enzyme Inhibition | Potential inhibitor of serine proteases |

| Neurotransmitter Modulation | May influence pathways involving glycine and D-serine |

| Therapeutic Applications | Used in developing peptides for cancer and neurodegenerative disease therapy |

Q & A

Basic Questions

Q. What are the critical roles of the Fmoc and benzyl protecting groups in Fmoc-O-benzyl-L-seryl chloride during peptide synthesis?

- The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amine of serine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protections . The benzyl group protects the serine hydroxyl, which is typically removed under strong acidic conditions (e.g., hydrogenolysis or TFA with scavengers) after peptide assembly . This dual protection ensures orthogonal deprotection strategies, minimizing side reactions.

Q. What safety protocols are essential when handling this compound?

- Refer to SDS guidelines for related Fmoc-protected serine derivatives:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (GHS Category 2 for irritation) .

- Work in a fume hood to prevent inhalation of reactive chloride vapors .

- Store in a dry, cool environment (≤4°C) under inert gas (argon/nitrogen) to prevent hydrolysis .

Q. How should researchers verify the purity and identity of this compound before use?

- Analytical methods :

- HPLC : Monitor retention time and peak symmetry using a C18 column with UV detection at 265 nm (Fmoc absorbance) .

- Mass spectrometry : Confirm molecular weight ([M+H]+ expected ~480–500 Da, depending on isotopic composition) .

- TLC : Use silica gel plates with ninhydrin staining to detect free amines (indicative of incomplete protection) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in SPPS?

- Key parameters :

- pH control : Maintain reaction pH 8–9 using DIEA (N,N-diisopropylethylamine) to activate the carboxylate without decomposing the Fmoc group .

- Stoichiometry : Use 2–4 equivalents of the reagent relative to resin-bound amine to ensure complete coupling .

- Solvent choice : Anhydrous DMF or DCM improves solubility and reaction kinetics .

- Troubleshooting : Monitor coupling completion via Kaiser test or FT-IR for residual amines .

Q. What strategies mitigate dipeptide formation during this compound synthesis?

- Risk factors : Excess Fmoc-Cl or high concentrations can lead to dimerization .

- Solutions :

- Limit Fmoc-Cl to 1.2–1.5 equivalents during synthesis.

- Use low-temperature conditions (0–4°C) to slow competing reactions.

- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts .

Q. How can researchers scale up synthesis while maintaining high purity?

- Process optimization :

- Replace batch reactions with flow chemistry for controlled reagent mixing and reduced side reactions .

- Implement preparative HPLC for large-scale purification (C18 columns, acetonitrile/water gradients) .

- Quality control : Use NMR (1H/13C) to confirm benzyl and Fmoc group integrity post-synthesis .

Q. What analytical techniques resolve contradictions in deprotection efficiency data?

- Case study : Discrepancies in benzyl group removal rates may arise from varying acid concentrations or scavenger efficacy.

- Methodology :

- Compare TFA (95%) vs. HFIP (hexafluoroisopropanol) deprotection kinetics via LC-MS .

- Quantify residual benzyl groups using MALDI-TOF or Edman degradation .

Q. Methodological Best Practices

Q. How to confirm successful incorporation of this compound into a peptide chain?

- Stepwise validation :

On-resin analysis : Perform a small-scale cleavage (e.g., 20% TFA in DCM) followed by ESI-MS to detect truncated sequences .

Side-chain monitoring : Use 19F NMR if fluorinated scavengers (e.g., triisopropylsilane) are employed during deprotection .

Q. What are the pitfalls in scaling up this compound-based SPPS?

- Common issues :

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-24(28)23(16-30-14-17-8-2-1-3-9-17)27-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSWGDFBUSGOOY-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465296 | |

| Record name | Fmoc-O-benzyl-L-seryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157506-72-4 | |

| Record name | Fmoc-O-benzyl-L-seryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.